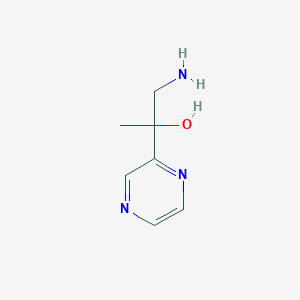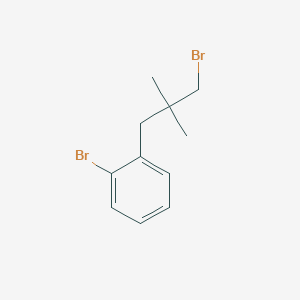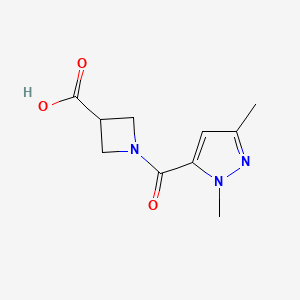![molecular formula C10H14BrNOS B1467328 {1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1249912-83-1](/img/structure/B1467328.png)
{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol
Vue d'ensemble
Description
{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol, or 5-Bromo-2-methylthiopyrrolidin-3-ylmethanol, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrolidin-3-ylmethanol family, which is a class of compounds that have been studied for their biochemical and physiological effects. This compound has been found to have a wide range of possible applications, from being used as a reagent in chemical synthesis to being studied for its potential therapeutic effects.
Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in BTMPM, is widely used in medicinal chemistry due to its versatility and the ability to enhance the stereochemistry of molecules . The sp3 hybridization of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the three-dimensional coverage of the molecule. This structural feature can lead to the discovery of novel biologically active compounds with target selectivity .
Lead Sensing
BTMPM’s bromothiophen moiety can be utilized in the development of chemosensors for the selective detection of lead (Pb2+) ions . Such sensors are crucial for environmental monitoring and public health, as lead contamination can have severe effects on human health, including anemia, cardiovascular issues, and neurological damage .
Fluoride Ion Detection
The same bromothiophen functional group in BTMPM can be applied to create sensors for fluoride ions (F−), which are important for detecting environmental pollutants and for applications in dental health . The ability to detect fluoride ions at very low concentrations is essential for monitoring water supplies and preventing overexposure .
Stereoselective Synthesis
BTMPM’s stereogenic centers can be exploited in the stereoselective synthesis of pharmaceuticals. The different spatial orientations of substituents on the pyrrolidine ring can lead to various biological profiles of drug candidates, which is significant for the development of enantioselective drugs .
Structural Diversity in Pharmacology
The non-planarity of the pyrrolidine ring in BTMPM, known as “pseudorotation,” contributes to the structural diversity of pharmacological agents. This feature is beneficial for designing new compounds with unique biological activities and for enhancing the drug-like properties of existing molecules .
Organic Synthesis
BTMPM can serve as a building block in organic synthesis, particularly in the construction of complex molecules with pyrrolidine rings. Its functional groups allow for various chemical reactions, making it a valuable compound for synthesizing new organic materials with potential applications in drug development and materials science .
Propriétés
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-10-2-1-9(14-10)6-12-4-3-8(5-12)7-13/h1-2,8,13H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDBECTSVKLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
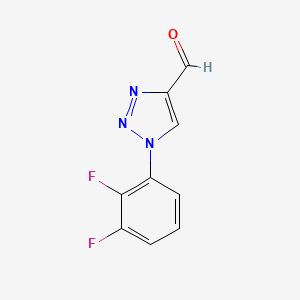
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)
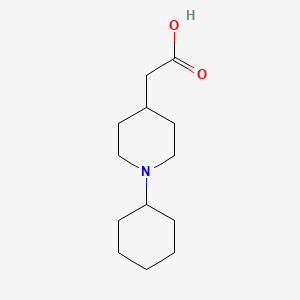
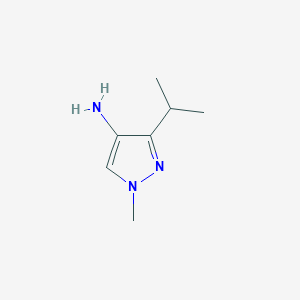
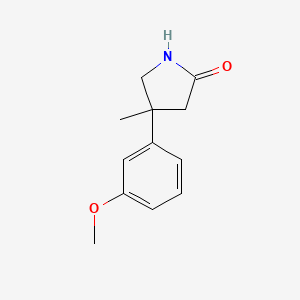
amine](/img/structure/B1467257.png)

![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)
